(E)-5-((2,4,6-trimethoxystyrylsulfonyl)methyl)-2-methoxybenzenamine, or ON 01500, is a synthetic benzyl styryl sulfone compound. [] Researchers recognize its potential as a potent and selective inhibitor of cancer cell growth, inducing apoptosis at low nanomolar concentrations. [] Notably, ON 01500 demonstrates effectiveness against a wide range of cancer cell types and exhibits a relatively high therapeutic index. [] Additionally, it bypasses the multi-drug resistance (MDR) pump and boasts cost-effective manufacturing on a kilogram scale. [] ON 01500 represents a parent compound to another benzylstyrylsulfone, rigosertib (ON 01910.Na). []
While the abstracts mention ON 01500 as a potential metabolite of rigosertib, [] specific details regarding its chemical reactions are not available. The use of N-hydroxysuccinimide activated prodrugs (ON 14013100 and ON 16013100) of a related compound (ON 013100) for antibody-drug conjugate formation suggests a possible reaction pathway involving the amine group of ON 01500. []
The primary application of ON 01500 identified in the abstracts is its potential use in cancer research. [] It has been investigated as a cytotoxic payload in antibody-drug conjugates, specifically with trastuzumab (Herceptin®), for targeted delivery to HER2-positive breast cancer cells. [] Furthermore, research has explored its potential as a metabolite of rigosertib, another benzylstyrylsulfone investigated for its anticancer properties. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2